Isonicotinaldehyde oxime 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinaldehyde oxime 1-oxide is a chemical compound with the molecular formula C6H6N2O2. It is known for its unique structure, which includes a hydroxylamine group and a nitroso group. This compound is primarily used in research and development, particularly in the fields of chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isonicotinaldehyde oxime 1-oxide typically involves the reaction of isonicotinaldehyde with hydroxylamine hydrochloride in a basic aqueous medium. The reaction conditions often require careful pH adjustment to ensure the formation of the oxime . Another method involves the use of microwave irradiation in dry media, which has been shown to produce oximes in excellent yields .
Industrial Production Methods: The use of microwave irradiation in dry media is particularly advantageous for industrial applications due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Isonicotinaldehyde oxime 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isonicotinaldehyde derivatives.
Scientific Research Applications
Isonicotinaldehyde oxime 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isonicotinaldehyde oxime 1-oxide involves its interaction with specific molecular targets. The compound’s oxime group can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is crucial in counteracting the toxic effects of organophosphate poisoning . Additionally, the compound’s structure allows it to participate in various biochemical pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar reactivating properties.
Methoxime: Known for its use in medicinal chemistry.
Uniqueness: Isonicotinaldehyde oxime 1-oxide is unique due to its specific structure, which includes both a hydroxylamine and a nitroso group. This dual functionality allows it to participate in a wide range of chemical reactions and biological activities, making it a valuable compound in research and development .
Properties
CAS No. |
699-07-0 |
---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
1-hydroxy-4-(nitrosomethylidene)pyridine |
InChI |
InChI=1S/C6H6N2O2/c9-7-5-6-1-3-8(10)4-2-6/h1-5,10H |
InChI Key |
XOTXPRUFDURHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=CC1=CN=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.